molecular formula C55H72N8O13 B12377302 TAMRA-PEG8-Me-Tet

TAMRA-PEG8-Me-Tet

Cat. No.: B12377302
M. Wt: 1053.2 g/mol
InChI Key: CGGAZZPTOZWKMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAMRA-PEG8-Me-Tet typically involves the conjugation of TAMRA with a PEG linker and a tetrazine group. The process begins with the activation of TAMRA, followed by the attachment of the PEG linker through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

TAMRA-PEG8-Me-Tet primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly specific and efficient, making it suitable for bioconjugation and labeling applications.

Common Reagents and Conditions

The iEDDA reaction involving this compound typically requires mild conditions and can be carried out in aqueous or organic solvents. Common reagents include TCO-containing molecules, which react with the tetrazine group in this compound to form stable adducts .

Major Products

The major products formed from the iEDDA reaction are stable conjugates of this compound with TCO-containing molecules. These conjugates retain the fluorescent properties of TAMRA, making them useful for imaging and detection applications .

Mechanism of Action

The mechanism of action of TAMRA-PEG8-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction is highly specific and efficient, allowing for the selective labeling of target molecules. The tetrazine group in this compound reacts with the TCO group to form a stable adduct, which retains the fluorescent properties of TAMRA. This enables the detection and imaging of the labeled molecules in various biological and chemical systems .

Properties

Molecular Formula

C55H72N8O13

Molecular Weight

1053.2 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C31H50N6O10.C24H22N2O3/c1-26-34-36-31(37-35-26)29-5-3-28(4-6-29)25-33-30(39)7-9-40-11-13-42-15-17-44-19-21-46-23-24-47-22-20-45-18-16-43-14-12-41-10-8-32-27(2)38;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h3-6H,7-25H2,1-2H3,(H,32,38)(H,33,39);5-14H,1-4H3

InChI Key

CGGAZZPTOZWKMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]

Origin of Product

United States

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